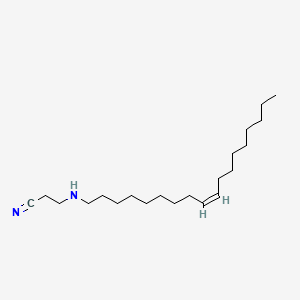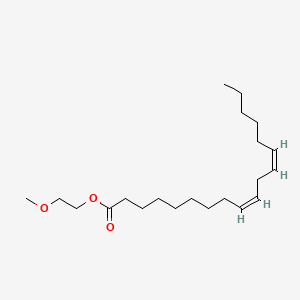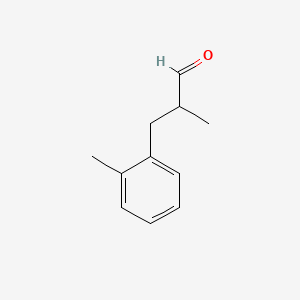
Thulium phosphide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thulium phosphide is an inorganic compound composed of thulium and phosphorus, with the chemical formula TmP . It is known for its unique properties and applications in various fields, particularly in high-power and high-frequency applications. This compound forms crystals in a cubic system and crystallizes in a sodium chloride-type structure at ambient pressure .
Métodos De Preparación
Thulium phosphide can be synthesized through the reaction of thulium metal with phosphorus. The reaction is as follows: [ 4 \text{Tm} + \text{P}_4 \rightarrow 4 \text{TmP} ] This reaction involves heating thulium metal and phosphorus under controlled conditions to form this compound . Industrial production methods may involve similar processes but on a larger scale, ensuring the purity and consistency of the compound.
Análisis De Reacciones Químicas
Thulium phosphide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: this compound can be oxidized to form thulium oxide and phosphorus oxides.
Reduction: Reduction reactions may involve the use of reducing agents like hydrogen or carbon monoxide to revert this compound to its elemental forms.
Substitution: Substitution reactions can occur with other phosphides or similar compounds, leading to the formation of new compounds with different properties.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Thulium phosphide has several scientific research applications, including:
Semiconductors: It is used in high-power, high-frequency applications and in laser and other photo diodes.
Optoelectronics: this compound is utilized in the development of optoelectronic devices due to its unique electronic properties.
Material Science: Researchers study this compound to understand its structural and mechanical properties under various conditions.
Medical Applications: Thulium-doped fiber lasers, which may involve this compound, are used in medical procedures such as laser surgery and lithotripsy
Mecanismo De Acción
The mechanism of action of thulium phosphide in its applications involves its electronic and structural properties. In semiconductors, this compound’s ability to conduct electricity and its stability under high temperatures make it suitable for high-power applications. The dense phosphide film formed on the surface prevents further reactions inside the metal, ensuring the longevity and efficiency of the devices .
Comparación Con Compuestos Similares
Thulium phosphide can be compared with other similar compounds such as:
- Thulium nitride (TmN)
- Thulium arsenide (TmAs)
- Thulium antimonide (TmSb)
- Thulium bismuthide (TmBi)
These compounds share similar structural properties but differ in their electronic and chemical behaviors. This compound is unique due to its specific applications in high-power and high-frequency devices, which may not be as effectively achieved with other thulium compounds .
Propiedades
Número CAS |
12037-68-2 |
|---|---|
Fórmula molecular |
PTm |
Peso molecular |
199.90798 g/mol |
Nombre IUPAC |
phosphanylidynethulium |
InChI |
InChI=1S/P.Tm |
Clave InChI |
XSKLKLHDOPCDAC-UHFFFAOYSA-N |
SMILES canónico |
P#[Tm] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


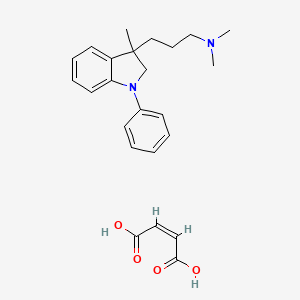



![5,7-Dichloro-2-(4-fluorophenyl)pyrazolo[1,5-A]pyrimidine](/img/structure/B13759542.png)
![[1,1'-Biphenyl]-4-ol, 3,3''-thiobis[4',5-bis(1,1-dimethylethyl)-](/img/structure/B13759545.png)
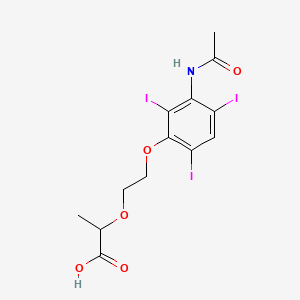
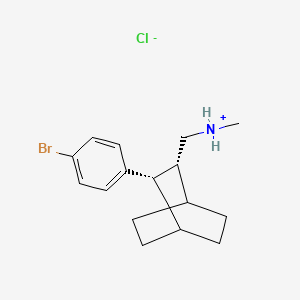
![3-(furan-2-yl)-4-[(E)-pyridin-4-ylmethylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B13759569.png)

